molecular formula C16H17F3N4O B2931971 1-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one CAS No. 2194845-40-2

1-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one

Cat. No.: B2931971
CAS No.: 2194845-40-2
M. Wt: 338.334
InChI Key: FMOGHELATXFZEY-UHFFFAOYSA-N
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Description

1-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one typically involves a multi-step processThis reaction involves the cycloaddition of an azide with an alkyne to form the triazole ring . The reaction conditions often include the use of copper(I) catalysts, such as copper sulfate, and a reducing agent like sodium ascorbate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These properties enable the compound to modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one is unique due to the combination of its structural features. The presence of both the triazole and pyrrolidine rings, along with the trifluoromethyl group, imparts distinct chemical and biological properties that are not commonly found in other compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-[3-(triazol-2-yl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O/c17-16(18,19)13-4-1-12(2-5-13)3-6-15(24)22-10-7-14(11-22)23-20-8-9-21-23/h1-2,4-5,8-9,14H,3,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOGHELATXFZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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